molecular formula C10H14N2O2 B1195575 N-Nitrosoephedrine CAS No. 1850-88-0

N-Nitrosoephedrine

Cat. No. B1195575
CAS RN: 1850-88-0
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosoephedrine is an N-nitroso derivative of (1R,2S)- (-)-Ephedrine . It is similar in molecular structure to the well-known drugs phenylpropanolamine . It can be used for in-vivo formation of mutagenic N-nitroso compounds .


Synthesis Analysis

N-Nitrosoephedrine was synthesized at a high yield (greater than 90%). The influence of pH on the reaction process (ephedrine sulfate + nitrous acid in hydrochloric acid) was investigated and the pH-optimum determined .


Molecular Structure Analysis

The molecular formula of N-Nitrosoephedrine is C10H14N2O2 . It contains a total of 28 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also contains 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 N-nitroso group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The reaction process of N-Nitrosoephedrine involves ephedrine sulfate and nitrous acid in hydrochloric acid . The influence of pH on this reaction process was investigated .


Physical And Chemical Properties Analysis

N-Nitrosoephedrine has a molecular weight of 194.23 . It has a melting point of 89.7 °C . Its density is roughly estimated to be 1.1444 . It is slightly soluble in Chloroform and Dichloromethane .

Scientific Research Applications

  • Carcinogenicity in Animal Models : N-Nitrosoephedrine administered orally to rats induced preneoplastic and malignant lesions mainly in the liver, lung, and forestomach, suggesting its potential as a systemic and local carcinogen (Eisenbrand, Preussmann, & Schmähl, 1978).

  • Production from Ephedrine and Pseudoephedrine : Studies show that N-Nitrosoephedrine can be synthesized from ephedrine and pseudoephedrine under physiological conditions. The yield of N-Nitrosoephedrine, a known carcinogen, was highest at specific pH levels (Alwan, al-Hindawi, Abdul-Rahman, & Al-Sarraj, 1986).

  • Nitrosation Products from Plants : Nitrosation of tea made from Ephedra altissima yielded N-Nitrosoephedrine among other compounds, indicating the potential for its formation in certain herbal preparations (Tricker, Wacker, & Preussmann, 1987).

  • Mutagenicity : N-Nitrosoephedrine has shown mutagenic activity in bacterial strains, indicating its potential genotoxic effects (Shimizu, Takemura, Ando, Morita, & Machida, 1983).

  • Potential for Human Exposure : Studies indicate the presence of N-Nitrosoephedrine in certain conditions, such as in the serum of rats after the oral application of ephedrine sulfate and sodium nitrite, suggesting a potential for human exposure (Kinawi & Schuster, 1978).

  • Association with Childhood Brain Tumors : A study found that exposure to N-Nitrosoephedrine during pregnancy was associated with an increased risk of 'other glial' brain tumors in offspring, although no general association was found between maternal use of nitrosatable drugs and brain tumor risk in children (Mckean-Cowdin, Pogoda, Lijinsky, Holly, Mueller, & Preston‐Martin, 2003).

Safety And Hazards

N-Nitrosoephedrine is a confirmed carcinogen . It is toxic by ingestion and intraperitoneal routes . It is also an experimental teratogen .

properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTOLKAVCZXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021035
Record name N-Nitrosoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosoephedrine

CAS RN

17608-59-2, 1850-88-0
Record name α-[1-(Methylnitrosoamino)ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17608-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosoephedrine
Reactant of Route 2
Reactant of Route 2
N-Nitrosoephedrine
Reactant of Route 3
N-Nitrosoephedrine
Reactant of Route 4
N-Nitrosoephedrine
Reactant of Route 5
Reactant of Route 5
N-Nitrosoephedrine
Reactant of Route 6
Reactant of Route 6
N-Nitrosoephedrine

Citations

For This Compound
86
Citations
SM Alwan, MK Al-Hindawi, SK Abdul-Rahman… - Cancer letters, 1986 - Elsevier
N-Nitrosoephedrine (NEP) and N-nitrosopseudoephedrine (NPEP) were synthesised at 5C using different concentrations of various acids. The reaction with acetic acid gave the highest …
Number of citations: 9 www.sciencedirect.com
G Eisenbrand, R Preussmann, D Schmähl - Cancer Letters, 1978 - Elsevier
… The present study shows that N-nitrosoephedrine is a carcinogen when given orally to rats, inducing preneoplastic and neoplastic lesions rn~inly in liver, lung and forestornach. An …
Number of citations: 23 www.sciencedirect.com
MK Al-Hindawi, SM Alwan, SK Abdul-Rahman… - Cancer letters, 1988 - Elsevier
… Dissolution and absorption rates (in vitro); clearance from blood and elimination rates of N-nitrosoephedrine (NEP) and N-nitrosopseudophedrine (NPEP) in mice were determined. The …
Number of citations: 1 www.sciencedirect.com
AR Tricker, CD Wacker, R Preussmann - Cancer letters, 1987 - Elsevier
… Nitrosation of a tea made from Ephedra altissima yielded N-nitrosoephedrine … N-Nitrosoephedrine … “N-Nitrosamines formed: NPRO, N-nitrosoproline; NEP, N-nitrosoephedrine; …
Number of citations: 11 www.sciencedirect.com
AR Tricker, CD Wacker, R Preussmann - Toxicology letters, 1987 - Elsevier
… NMAP was synthesised by oxidation of N-nitrosoephedrine (5 g) dissolved in benzene (250 ml) using activated manganese dioxide (25 g). The reaction mixture was refluxed for 4 h, …
Number of citations: 11 www.sciencedirect.com
V Wedelich, W Mehnert, KH Frömming - Journal of inclusion phenomena, 1987 - Springer
… N-nitrosoephedrine has been prepared according to Kinawi and Schuster [4]. Nitrosation procedures were performed as described in [1]. ~H-NMR spectra were taken on a 250 MHz …
Number of citations: 3 link.springer.com
R McKean-Cowdin, JM Pogoda… - International journal …, 2003 - academic.oup.com
Background A compelling hypothesis was proposed that childhood brain tumours are associated with maternal exposure to N-nitroso compounds during the prenatal period. Many …
Number of citations: 54 academic.oup.com
SR Hitchcock, GP Nora, C Hedberg, DM Casper… - Tetrahedron, 2000 - Elsevier
… In terms of the overall conformation of the N-nitrosoephedrine, the C2–N1–C1–N2–O1 group … 1) for the N-nitrosoephedrine (6). Based on X-ray crystallographic analysis, the identities of …
Number of citations: 22 www.sciencedirect.com
L Malspeis, NGM Hung - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
… In the pH range 0.60 to 3.39 for N-nitrosoephedrine and 0.60 … higher limiting current for N-nitrosoephedrine at a given pH … the electrode surface of N-nitrosoephedrine is greater than that …
Number of citations: 6 onlinelibrary.wiley.com
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.